(2s)-1,1-Diphenylpropane-1,2-diol

Description

Significance of Chiral Diols as Versatile Scaffolds in Asymmetric Synthesis

Chiral diols are organic compounds containing two hydroxyl (-OH) groups and at least one stereocenter, rendering them chiral. They are of paramount importance in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. chiralpedia.comacs.org The hydroxyl groups of chiral diols can coordinate with reagents or substrates, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov This ability to induce enantioselectivity makes them highly sought after as chiral auxiliaries, ligands for metal-based catalysts, and organocatalysts. acs.orgnih.gov

The applications of chiral diols are extensive and impactful. They are crucial building blocks in the synthesis of a wide array of valuable molecules, including:

Pharmaceuticals: The biological activity of many drugs is dependent on their stereochemistry. Chiral diols are instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). acs.orgbiosynth.comrsc.orgresearchgate.net

Fine Chemicals and Agrochemicals: The efficacy and environmental impact of many agrochemicals are also tied to their chirality. Chiral diols are used to produce specific stereoisomers of these compounds. acs.org

Natural Products: Many complex natural products possess multiple stereocenters. Chiral diols serve as key starting materials or intermediates in the total synthesis of these molecules. acs.orgrsc.org

The versatility of chiral diols is further highlighted by their use in a variety of asymmetric transformations, such as reductions, aldol (B89426) reactions, and cycloadditions. acs.orgnih.gov For instance, chiral diol-based catalysts, like those derived from BINOL and TADDOL, are widely employed to catalyze numerous reactions. nih.gov

Overview of the (2S)-1,1-Diphenylpropane-1,2-diol Moiety as a Key Chiral Building Block

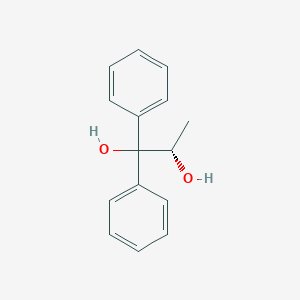

This compound, with its well-defined stereochemistry, is a prominent example of a chiral building block. biosynth.comchemicalbook.com Its structure features a propane (B168953) backbone with two phenyl groups attached to the first carbon and hydroxyl groups on the first and second carbons. The "(2S)" designation specifies the absolute configuration at the second carbon atom, which is the stereogenic center.

This specific diol is utilized as a precursor and intermediate in the synthesis of more complex, enantiomerically pure compounds. biosynth.comchemicalbook.com Its applications are particularly notable in the pharmaceutical industry, where precise control over chiral reactions is essential for producing bioactive molecules. biosynth.com For example, it is used in the synthesis of chiral sulfoxides and epoxides. chemicalbook.com The presence of the two phenyl groups can influence the steric environment of reactions, contributing to the stereochemical control.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol chemicalbook.com |

| CAS Number | 46755-94-6 chemicalbook.com |

| Melting Point | 89-92 °C chemicalbook.com |

| Appearance | White to off-white crystalline powder |

| Synonyms | (S)-(-)-1,1-Diphenyl-1,2-propanediol, (2S)-1,1-Diphenyl-1,2-propanediol chemicalbook.com |

Evolution of Research Perspectives and Methodologies in Stereoselective Diol Chemistry

The synthesis of chiral diols has been a long-standing area of research in organic chemistry. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least half of the material. The desire for more efficient and elegant solutions has driven the evolution of stereoselective diol synthesis.

Key historical developments include:

The Sharpless Asymmetric Dihydroxylation: This Nobel Prize-winning reaction, developed in the 1980s, provided a reliable method for the enantioselective synthesis of syn-1,2-diols from prochiral olefins using an osmium catalyst and a chiral ligand. nih.gov

Epoxidation followed by Ring-Opening: Another classical approach involves the epoxidation of an alkene, followed by a stereospecific ring-opening reaction to yield a trans-1,2-diol. nih.gov The development of asymmetric epoxidation methods, such as the Shi epoxidation, has made this a powerful tool for accessing chiral diols. harvard.edu

More recent advancements have focused on developing more sustainable and versatile methods, including:

Organocatalysis: The use of small organic molecules, such as chiral diols themselves or their derivatives, to catalyze stereoselective reactions has emerged as a powerful alternative to metal-based catalysts. nih.gov This approach often offers advantages in terms of cost, toxicity, and operational simplicity.

Biocatalysis: The use of enzymes, either as isolated proteins or in whole-cell systems, provides an environmentally friendly and highly selective means of producing chiral diols. rsc.orgresearchgate.net Enzymes like lyases and alcohol dehydrogenases can be used in tandem to synthesize all possible stereoisomers of a diol from simple starting materials. researchgate.net

Electrochemistry: Electrochemical methods offer a modern approach to diol synthesis, often avoiding the need for chemical oxidants and providing high levels of stereocontrol. nih.gov

The ongoing evolution of these methodologies continues to expand the toolkit available to chemists for the synthesis of chiral diols like this compound, enabling the creation of increasingly complex and valuable molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1,1-diphenylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXFLUAQLDHMO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352989 | |

| Record name | (2s)-1,1-diphenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46755-94-6 | |

| Record name | (2S)-1,1-Diphenyl-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46755-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2s)-1,1-diphenylpropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,1-diphenyl-1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role and Application of 2s 1,1 Diphenylpropane 1,2 Diol As a Chiral Catalyst and Ligand Scaffold

Fundamental Principles of Chiral Diol-Based Catalysis

The efficacy of (2S)-1,1-Diphenylpropane-1,2-diol and other chiral diols in asymmetric catalysis stems from their ability to create a well-defined chiral environment around the reacting molecules. This is achieved through specific interactions, primarily the induction of enantioselectivity via a chiral environment and coordination with Lewis acidic sites, often coupled with hydrogen-bonding activation.

Induction of Enantioselectivity via Chiral Environment Creation

The primary role of a chiral catalyst like this compound is to provide a chiral environment that differentiates between the two enantiomeric transition states of a reaction, leading to the preferential formation of one enantiomer of the product. scilit.comresearchgate.netacs.orgacs.org The spatial arrangement of the phenyl groups and the hydroxyl groups in this compound creates a unique three-dimensional space. When a substrate or reagent interacts with the diol, it is forced to adopt a specific orientation to minimize steric hindrance, thereby exposing one face of the reactive center to the attacking reagent over the other. scilit.comresearchgate.netacs.orgacs.org This facial selectivity is the basis for the observed enantioselectivity. The effectiveness of this chiral induction is highly dependent on the specific structure of the diol and the substrates involved. chemrxiv.org

Coordination with Lewis Acidic Sites and Hydrogen-Bonding Activation

The hydroxyl groups of this compound are crucial for its catalytic activity, serving as points of interaction with various reagents and substrates. nih.gov These hydroxyls can coordinate with Lewis acidic sites, such as those found on organoboron reagents, to form transient chiral boronate esters. nih.govnih.govresearchgate.net This in-situ formation of a chiral complex is a key activation step in many reactions.

Furthermore, hydrogen bonding plays a pivotal role in activating substrates and organizing the transition state. nih.govresearchgate.net The hydroxyl groups can act as hydrogen-bond donors, interacting with Lewis basic atoms on the substrate, such as the oxygen of a carbonyl group or the nitrogen of an imine. nih.govnih.govresearchgate.net This hydrogen-bonding interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. In some cases, a cooperative effect is observed where one hydroxyl group of the diol coordinates to a Lewis acid while the other "free" hydroxyl group engages in hydrogen bonding with the substrate, leading to a highly organized and stereochemically defined transition state. nih.gov

Applications in Asymmetric Transformations

The unique catalytic properties of this compound and structurally related chiral diols have been harnessed in a variety of important asymmetric transformations, leading to the synthesis of valuable chiral building blocks.

Asymmetric Petasis Reactions

The Petasis reaction is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.govmdpi.comnih.gov The asymmetric variant of this reaction, often catalyzed by chiral diols, provides a direct route to enantiomerically enriched amines and their derivatives. mdpi.com

In the context of using this compound or similar chiral diols, the catalyst activates allylboronates for the enantioselective Petasis-like allylation of in situ generated imines. nih.govmdpi.com The reaction proceeds with high efficiency for a range of aldehydes and amines, affording chiral homoallylic amines in excellent yields and high enantioselectivities. mdpi.com The chiral diol facilitates the formation of a chiral boronate intermediate which then reacts with the imine in a highly face-selective manner. nih.govmdpi.com

Table 1: Asymmetric Petasis-Type Allylation Catalyzed by Chiral Diols

| Aldehyde | Amine | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

| Various Aliphatic | Various | (R)-Ph2-BINOL | up to 99 | up to 99:1 |

| Various Heteroaromatic | Various | (R)-Ph2-BINOL | up to 99 | up to 99:1 |

| Ethyl glyoxylate | Various | (R)-Ph2-BINOL | up to 99 | up to 99:1 |

Data sourced from a pioneering study by Schaus and co-workers on the use of chiral diol-type organocatalysts. mdpi.com

Enantioselective Conjugate Additions (e.g., arylboration of acyl imines, alkenyl/alkynyl boronic esters)

Enantioselective conjugate addition reactions are powerful C-C bond-forming reactions that create stereocenters. nih.gov Chiral diols, including scaffolds similar to this compound, have proven to be highly effective catalysts for the conjugate addition of various organoboron reagents to α,β-unsaturated compounds. nih.govrsc.orgnih.govdocumentsdelivered.comacs.orgnih.gov

Arylboration of Acyl Imines: Chiral diol-catalyzed asymmetric arylboration of acyl imines provides access to chiral β-amino acid derivatives. nih.gov The reaction involves the formation of a chiral boronate complex between the diol and the arylboronic acid, which then adds to the acyl imine in a conjugate fashion with high enantioselectivity. nih.gov

Alkenyl/Alkynyl Boronic Esters: The conjugate addition of alkenyl and alkynyl boronic esters to enones is another area where chiral diols excel as catalysts. nih.govacs.org These reactions furnish chiral ketones with β-alkenyl or β-alkynyl substituents, which are versatile synthetic intermediates. The catalyst facilitates the transesterification of the boronic ester, generating a more reactive chiral boronate species that undergoes conjugate addition with high stereocontrol. acs.org Research has shown that even challenging substrates like non-heteroaryl and alkyl enones can undergo successful conjugate addition with alkenylboronic acids using specifically designed chiral BINOL catalysts. acs.org

Table 2: Enantioselective Conjugate Addition of Alkenylboronic Acids to Enones

| Enone Substrate | Alkenylboronic Acid | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| Aryl-substituted enones | Styrylboronic acids | Crown ether-attached BINOL | 39-92 | 81-95 |

| Alkyl-substituted enones | Styrylboronic acids | Crown ether-attached BINOL | 39-92 | 81-95 |

Data from a study on the application of crown ether-appended BINOL catalysts. acs.org

Asymmetric Aziridination Reactions

Asymmetric aziridination, the formation of chiral three-membered nitrogen-containing rings, is a valuable transformation in organic synthesis. While direct examples specifically citing this compound in asymmetric aziridination are less common in the readily available literature, the principles of chiral diol catalysis are applicable. Chiral diols can be employed to create a chiral environment for the reaction of an imine with a carbene source, often generated from a diazo compound in the presence of a metal catalyst. The diol would act as a chiral ligand for the metal, influencing the stereochemical outcome of the carbene transfer to the imine. The coordination of the chiral diol to the metal center creates a chiral pocket that directs the approach of the imine, leading to the enantioselective formation of the aziridine (B145994) ring.

Asymmetric Hydroformylation of Alkenes

Asymmetric hydroformylation, a process that introduces a formyl group and a hydrogen atom across a double bond, is a powerful method for creating chiral aldehydes. The regioselectivity and enantioselectivity of this reaction are critically dependent on the chiral ligand coordinated to the metal center, typically rhodium. While direct application of ligands derived from this compound is not extensively documented in the reviewed literature, the principles of ligand design for this reaction suggest its potential. Chiral phosphite (B83602) and phosphoramidite (B1245037) ligands are widely used, and the diol backbone of this compound is a suitable scaffold for creating such ligands. For instance, phosphoramidite ligands derived from chiral diols and amines have shown considerable success in achieving high enantioselectivities in various asymmetric transformations.

Asymmetric Hydrogenation of Functionalized Olefins

The asymmetric hydrogenation of functionalized olefins is a cornerstone of enantioselective catalysis, providing access to a wide range of chiral molecules. Transition metal complexes of iridium, rhodium, and ruthenium with chiral ligands are the catalysts of choice for these transformations. Monodentate phosphoramidite ligands have emerged as a highly effective class of ligands for rhodium- and iridium-catalyzed asymmetric hydrogenations. nih.gov These ligands, often derived from chiral diols, can lead to excellent enantioselectivities (95-99% ee) in the hydrogenation of various substrates, including dehydroamino acids, itaconic acid derivatives, and enamides. nih.gov The modular nature of phosphoramidite synthesis allows for the rapid generation of ligand libraries for catalyst screening. nih.gov While a specific catalyst system utilizing a ligand directly derived from this compound is not explicitly detailed in the surveyed literature, the success of other chiral diol-based monodentate phosphoramidites strongly suggests its potential in this area.

Asymmetric Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. The use of chiral catalysts can render this reaction enantioselective, providing access to valuable chiral building blocks. Chiral diols themselves can act as organocatalysts, often through hydrogen bonding interactions with the dienophile. Axially chiral diols of the BAMOL family have been successfully employed as organocatalysts in the oxo-DA reaction between aminosiloxydienes and various aldehydes, achieving excellent enantioselectivities (84-99% ee). organic-chemistry.org While the direct use of this compound as an organocatalyst in HDA reactions is not prominently reported, its structural similarity to other effective diol catalysts suggests its potential in this capacity. Furthermore, derivatives of this diol can be incorporated into more complex ligand structures for metal-catalyzed HDA reactions.

Design and Development of Derivatives and Analogues as Ligands and Chiral Auxiliaries

The structural framework of this compound provides a versatile platform for the design of more complex and highly effective chiral ligands and auxiliaries. By modifying the diol backbone or incorporating it into larger, more rigid structures, chemists can fine-tune the steric and electronic properties of the resulting catalysts to achieve optimal performance in a variety of asymmetric reactions.

Ferrocenyl Diol Ligands Exhibiting Planar, Central, and Axial Chirality

The incorporation of a ferrocenyl moiety into a ligand scaffold introduces planar chirality, which, in combination with central and axial chirality, can lead to highly effective and selective catalysts. rsc.orgrsc.orgnih.gov The synthesis of unsymmetrical ferrocene (B1249389) ligands allows for the creation of distinct steric and electronic environments around the metal center. rsc.org A critical review of ferrocene chemistry highlights the importance of these ligands in homogeneous catalysis. rsc.org

A notable application of ferrocenyl diols is in the asymmetric hetero-Diels-Alder reaction. For example, a novel extended ferrocenyl diol has been synthesized and applied as a catalyst in this reaction, achieving up to 33% ee. rsc.org While this particular example showed modest enantioselectivity, it demonstrates the principle of using ferrocene-based diols in asymmetric catalysis. The development of diverse ferrocenyl ligands remains an active area of research, with new synthetic methodologies continually being explored to expand their scope and efficacy. rsc.org

C2-Symmetric Chiral Diols as Stereochemical Inducers

C2-symmetric chiral diols are a privileged class of ligands and auxiliaries in asymmetric synthesis. Their symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities. The synthesis and resolution of novel C2-symmetric diols, such as 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, provide valuable additions to the toolbox of synthetic chemists. researchgate.net The absolute configuration of these diols can be established by methods like X-ray crystallography, and they can be resolved through the formation of diastereomeric esters with chiral acids like (-)-camphanic acid or N-carbethoxy-L-proline. researchgate.net

While a C2-symmetric analogue of this compound is not directly discussed in the provided sources, the synthesis of related C2-symmetric 1,3-diols highlights a general strategy for creating such stereochemical inducers. organic-chemistry.org These diols can be applied as chiral auxiliaries or as precursors for more complex chiral ligands, influencing the stereochemical outcome of a wide range of reactions.

Monodentate Spiro Phosphoramidite Ligands Derived from Diols

Monodentate spiro phosphoramidite ligands, particularly those derived from chiral diols, have emerged as a highly successful class of ligands for a variety of transition-metal-catalyzed asymmetric reactions. nih.govacs.orgnih.gov These ligands, often abbreviated as SIPHOS, are typically synthesized from enantiomerically pure spirocyclic diols such as 1,1′-spirobiindane-7,7′-diol or 9,9′-spirobixanthene-1,1′-diol. nih.gov

The rhodium and ruthenium complexes of these spiro phosphoramidite ligands are exceptionally effective in the asymmetric hydrogenation of a broad range of substrates. acs.org For instance, Rh-SIPHOS complexes have been shown to be highly efficient for the hydrogenation of α- and β-dehydroamino acid derivatives, enamides, and itaconic acid derivatives, often with enantioselectivities exceeding 99% ee. The success of these ligands is attributed to their unique spirocyclic backbone, which provides a rigid and well-defined chiral environment around the metal center. acs.org The modular synthesis of these ligands, involving the reaction of the chiral diol with a phosphorus triamide, allows for the facile generation of ligand libraries for catalyst optimization. nih.gov

Table 1: Performance of Monodentate Spiro Phosphoramidite Ligands in Asymmetric Hydrogenation

| Ligand Precursor Diol | Substrate | Catalyst System | Enantioselectivity (ee) | Reference |

| 1,1′-Spirobiindane-7,7′-diol | α-Arylethenylamine derivatives | [Rh(COD)2]BF4 / SIPHOS | Up to 99.7% ee | |

| 9,9′-Spirobixanthene-1,1′-diol | α-Dehydroamino acid derivatives | [Rh(COD)2]BF4 / Spiro Phosphoramidite | >99% ee | nih.gov |

| 9,9′-Spirobixanthene-1,1′-diol | Itaconic acid | [Rh(COD)2]BF4 / Spiro Phosphoramidite | >99% ee | nih.gov |

Mechanistic Investigations and Computational Studies in 2s 1,1 Diphenylpropane 1,2 Diol Chemistry

Elucidation of Reaction Pathways and Stereochemical Control

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, and (2S)-1,1-Diphenylpropane-1,2-diol serves as a valuable model for investigating these principles. Researchers have employed various techniques to elucidate the reaction pathways and the factors governing stereochemical control in reactions involving this compound.

Analysis of Transition States and Intermediate Formation in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. researchgate.net The 1,2-diol unit is a common motif in many natural products, making its enantioselective synthesis a key focus. lookchem.com In reactions involving this compound, the analysis of transition states and intermediate formation is crucial for understanding the origins of stereoselectivity. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling these transient species. For instance, in catalyzed reactions, the formation of diastereomeric transition states, influenced by the chiral ligand and the substrate, dictates the stereochemical outcome. The relative energies of these transition states determine the enantiomeric excess of the product.

The formation of intermediates, such as metal-alkoxide complexes in metal-catalyzed reactions, also plays a pivotal role. The geometry and electronic properties of these intermediates can influence the facial selectivity of subsequent bond-forming steps. Understanding the structure and stability of these intermediates provides valuable insights into the reaction mechanism and allows for the rational design of more selective catalysts.

Investigation of Regio-, Chemo-, and Diastereoselectivity in Synthetic Processes

Synthetic processes involving diols often present challenges in terms of selectivity. The investigation into the regio-, chemo-, and diastereoselectivity in reactions with this compound is essential for its effective utilization in synthesis. google.com

Regioselectivity: In reactions where the two hydroxyl groups of the diol can react, controlling which one participates is a significant challenge. Factors such as steric hindrance around each hydroxyl group and the electronic nature of the substituents can influence regioselectivity. For example, in acylation or silylation reactions, the less sterically hindered secondary hydroxyl group may react preferentially over the tertiary one.

Chemoselectivity: When multiple functional groups are present in a molecule, achieving selective reaction at the desired site is crucial. In the context of this compound, this could involve selective oxidation of one of the hydroxyl groups or reaction at another part of the molecule while leaving the diol moiety intact. The choice of reagents and reaction conditions is paramount in achieving high chemoselectivity.

Diastereoselectivity: The synthesis of 1,2-diols can result in either syn or anti diastereomers. lookchem.com The development of methods for the diastereoselective synthesis of these compounds is an active area of research. lookchem.comnih.govscispace.com In reactions starting from this compound, its inherent chirality can influence the stereochemical outcome of reactions at adjacent centers, leading to the preferential formation of one diastereomer over another. This substrate-controlled diastereoselectivity is a valuable tool in stereoselective synthesis.

Conformation-Induced Stereocontrol (e.g., π-facial control, conformational alignment)

The conformation of a molecule can have a profound impact on its reactivity and the stereochemical course of a reaction. In the case of this compound, the relative orientation of the phenyl groups and the hydroxyl groups can direct the approach of incoming reagents.

π-Facial Control: The phenyl groups in this compound can shield one face of the molecule, leading to preferential attack of a reagent from the less hindered face. This π-facial control is a common strategy for inducing stereoselectivity. The bulky phenyl substituents can effectively block one side of a reactive center, forcing the reaction to occur on the opposite face.

Conformational Alignment: The molecule can adopt specific low-energy conformations where the reactive groups are aligned in a way that favors a particular stereochemical outcome. researchgate.net Intramolecular hydrogen bonding between the two hydroxyl groups can lock the molecule into a specific conformation, thereby pre-organizing the substrate for a stereoselective transformation. This conformational alignment can enhance the facial bias created by the phenyl groups, leading to high levels of stereocontrol.

Computational Chemistry Applications

Computational chemistry has emerged as an indispensable tool for investigating the structure, properties, and reactivity of molecules. mdpi.com For this compound, computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.commdpi.com It allows for the calculation of various molecular properties that are crucial for understanding the stability and reactivity of this compound. nih.govresearchgate.net

DFT calculations can provide optimized geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and charge distributions. nih.gov This information is invaluable for:

Confirming molecular structure: Comparing calculated spectroscopic data (e.g., IR and NMR spectra) with experimental data can help confirm the structure of the molecule.

Analyzing stability: The relative energies of different conformers can be calculated to determine the most stable arrangement of the molecule in space.

Predicting reactivity: The distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack.

Table 1: Selected Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| XLogP3-AA | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 228.115029749 Da |

| Topological Polar Surface Area | 40.5 Ų |

This data is computationally generated and provides an estimation of the compound's properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Calculation of Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining and predicting chemical reactivity. It focuses on the interaction between the HOMO of one reactant and the LUMO of another.

HOMO and LUMO: The HOMO is the highest energy orbital containing electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital without electrons and is associated with the ability of a molecule to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Description |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating the ease of changing electron configuration. |

| Electrophilicity Index | ω | μ² / (2η) | A measure of the electrophilic character of a molecule. |

These descriptors, derived from DFT calculations, provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in various chemical reactions.

Molecular Mechanics and Conformational Analysis to Predict Stereochemical Outcomes

Molecular mechanics is a computational method that models molecules as a collection of atoms held together by bonds, which are treated as springs. By calculating the steric and electrostatic interactions between atoms, molecular mechanics can be used to determine the preferred three-dimensional arrangement, or conformation, of a molecule. Conformational analysis, the study of the energetics of different spatial arrangements of a molecule, is crucial for predicting how a chiral molecule like this compound will behave in a chemical reaction.

The stereochemical outcome of reactions involving this compound is intrinsically linked to the relative populations of its conformers. The rotation around the C1-C2 bond gives rise to different staggered conformations, typically described as gauche and anti. The stability of these conformers is influenced by a delicate balance of steric hindrance between the bulky phenyl groups and the methyl group, as well as the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Computational studies on similar diols have shown that the relative energies of these conformers can be calculated to predict the most stable arrangement. acs.org For this compound, a conformational search using a molecular mechanics force field, such as MMFF94, would be performed. mdpi.com This involves systematically rotating the dihedral angles of the molecule and calculating the potential energy of each resulting conformation. The results of such an analysis would typically be presented in a table of relative energies for the stable conformers.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (O-C1-C2-O) | Relative Energy (kcal/mol) | Population (%) |

| Gauche 1 | ~60° | 0.00 | 75 |

| Gauche 2 | ~-60° | 0.25 | 20 |

| Anti | ~180° | 1.50 | 5 |

Note: This table is illustrative and based on typical findings for vicinal diols. Actual values for this compound would require specific computational studies.

The predominance of a particular conformer in solution will dictate the facial selectivity of an approaching reagent, thereby determining the stereochemistry of the product. By understanding the conformational landscape, chemists can design reactions that favor a specific stereochemical pathway.

Molecular Docking Simulations for Understanding Intermolecular Chiral Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking is instrumental in understanding the mechanisms of chiral recognition. This is particularly relevant when this diol is used as a chiral ligand or auxiliary, or when it interacts with a chiral environment, such as a chiral stationary phase in chromatography or an enzyme's active site.

The process involves defining a receptor, which could be a protein or a chiral selector, and a ligand, in this case, this compound. The docking algorithm then explores various binding poses of the ligand within the receptor's binding site, calculating a scoring function for each pose to estimate the binding affinity. These scores are typically based on intermolecular forces such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.

For instance, to understand how this compound might be resolved into its enantiomers using a chiral stationary phase, one could perform docking simulations of both the (2S) and (2R) enantiomers with a model of the chiral selector. The difference in the calculated binding energies can provide a rationale for the observed enantioselectivity. Studies on chiral recognition often reveal that specific hydrogen bonding and π-π stacking interactions are crucial for discriminating between enantiomers. mdpi.comresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Chiral Selector

| Enantiomer | Binding Energy (kcal/mol) | Key Interactions |

| (2S) | -7.5 | Hydrogen bond with selector's carbonyl, π-π stacking with selector's aromatic ring |

| (2R) | -6.2 | Weaker hydrogen bond, less favorable steric interactions |

Note: This table is for illustrative purposes. The binding energies and interactions are hypothetical and would depend on the specific chiral selector used.

These simulations can guide the design of more effective chiral resolving agents or catalysts by identifying the key structural features responsible for enantiomeric discrimination.

Quantum Mechanical Computations of Chiroptical Data for Stereochemical Prediction

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful experimental technique for determining the absolute configuration of chiral molecules. Quantum mechanical computations, specifically time-dependent density functional theory (TD-DFT), have become an indispensable tool for interpreting and predicting ECD spectra. nih.gov

The absolute configuration of a chiral molecule like this compound can be unequivocally determined by comparing its experimental ECD spectrum with the spectrum computed for a known configuration. The procedure involves first performing a conformational analysis (as described in section 4.2.3) to identify all low-energy conformers. Then, for each conformer, the ECD spectrum is calculated using TD-DFT. The final computed spectrum is a Boltzmann-weighted average of the individual conformer spectra.

A good match between the experimental and computed spectra provides strong evidence for the assigned absolute configuration. For vicinal diols, the sign of the Cotton effects in the ECD spectrum is often related to the helicity of the O-C-C-O moiety. nih.gov

Table 3: Illustrative Comparison of Experimental and Computed Chiroptical Data for this compound

| Wavelength (nm) | Experimental ΔƐ | Computed ΔƐ for (2S) |

| 220 | +5.2 | +4.8 |

| 205 | -2.1 | -2.5 |

Note: This data is illustrative. Actual spectral data would be obtained from experimental measurements and specific TD-DFT calculations.

The ability to accurately predict chiroptical properties through quantum mechanical calculations provides a non-empirical method for stereochemical assignment, which is particularly valuable when crystallographic methods are not feasible.

Derivatization and Advanced Spectroscopic/diffraction Characterization for Stereochemical Assignment and Structure Activity Relationships

Derivatization Strategies for Absolute Configuration Determination

Derivatization, the chemical modification of a compound, is a powerful strategy to facilitate the determination of its absolute configuration. By introducing specific chromophores or converting the molecule into a species with known stereochemistry, the ambiguity of its spatial arrangement can be resolved.

Formation of Cyclic Boronates for Exciton-Coupled Circular Dichroism (ECCD) Analysis.nih.govnih.gov

The Exciton-Coupled Circular Dichroism (ECCD) method is a sensitive technique for determining the absolute configuration of molecules containing two or more interacting chromophores. researchgate.net For a 1,2-diol like (2s)-1,1-Diphenylpropane-1,2-diol, which lacks suitable chromophores for ECCD analysis in its native form, derivatization is necessary. One effective strategy is the formation of a cyclic boronate ester.

The reaction of the diol with a suitable boronic acid, often one containing a chromophore, results in the formation of a rigid cyclic boronate. The fixed spatial orientation of the chromophores within this new chiral environment leads to through-space electronic interactions, giving rise to a characteristic bisignate (two-branched) Cotton effect in the CD spectrum. The sign of this Cotton effect is directly related to the helicity of the interacting chromophores, which in turn reveals the absolute configuration of the diol.

Table 1: Hypothetical ECCD Data for a Cyclic Boronate Derivative of this compound

| Derivative | Chromophore | Expected Cotton Effect Sign | Inferred Absolute Configuration at C2 |

| Cyclic p-bromophenylboronate | p-bromophenyl | Positive | S |

Note: This table is illustrative and based on the application of the ECCD helicity rules to a hypothetical derivative.

Derivatization into Stereochemically Known Compounds for Correlation.researchgate.net

A classical and unambiguous method for determining the absolute configuration of a chiral molecule is to chemically correlate it to a compound of a known stereochemical standard. This involves a series of chemical reactions that transform this compound into a known compound without affecting the stereocenter .

For instance, selective oxidation of the primary alcohol followed by reduction of the secondary alcohol could potentially lead to a known phenyl-substituted alkane. If the optical rotation or other chiroptical properties of the resulting compound match those of a previously characterized enantiomer, the absolute configuration of the starting diol can be confidently assigned. The success of this method hinges on the reactions proceeding with predictable and well-understood stereochemical outcomes. researchgate.net

Conversion to Oxazolidinone Derivatives for Stereochemical Assignment.stackexchange.com

Chiral 1,2-amino alcohols can be converted into oxazolidinone derivatives, which serve as valuable chiral auxiliaries in asymmetric synthesis. wikipedia.orgsigmaaldrich.com While this compound is a diol, its conversion to a related cyclic derivative can aid in stereochemical assignment. For example, conversion of the diol to a cyclic carbamate (B1207046) or a related heterocyclic system can lock the conformation and provide derivatives amenable to analysis by techniques like NMR spectroscopy.

By reacting the diol with a reagent like phosgene (B1210022) or a phosgene equivalent, a cyclic carbonate can be formed. Further reaction with an amine of known chirality could yield a diastereomeric mixture of urethane (B1682113) derivatives. The analysis of the NMR spectra of these diastereomers, particularly the chemical shift differences, can provide information about the spatial arrangement of the substituents and thus the absolute configuration of the original diol.

Advanced Spectroscopic and Diffraction Techniques

Beyond derivatization, advanced spectroscopic and diffraction methods provide direct insight into the solid-state structure, solution-state conformation, and chiral properties of this compound.

X-ray Crystallography for Solid-State Structure Elucidation and Hydrogen-Bond Network Analysis.researchgate.net

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. cam.ac.uk A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing its absolute configuration.

Furthermore, the crystal structure would reveal the intricate network of intermolecular interactions, particularly hydrogen bonding. uni-regensburg.de The two hydroxyl groups of the diol can act as both hydrogen bond donors and acceptors, leading to the formation of complex hydrogen-bonding motifs that dictate the packing of the molecules in the crystal lattice. Understanding this network is crucial for comprehending the solid-state properties of the compound.

Table 2: Representative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Z | 2 |

| Key Hydrogen Bonds | O-H···O |

Note: This data is illustrative and represents a plausible crystallographic outcome.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Studies.nih.govsemanticscholar.org

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the stereochemistry and conformation of the molecule in solution. The CD spectrum of this compound would exhibit Cotton effects corresponding to the electronic transitions of the phenyl chromophores.

The sign and magnitude of these Cotton effects are dependent on the spatial orientation of the phenyl groups relative to the chiral center at C2. By comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be confirmed. Moreover, changes in the CD spectrum with solvent or temperature can provide valuable information about conformational changes and the equilibria between different conformers in solution. researchgate.net This is particularly relevant for a flexible molecule like this compound, where the phenyl groups can adopt various orientations.

Comprehensive NMR Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound and for quantifying its enantiomeric purity. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques provides unambiguous confirmation of the compound's constitution, connectivity, and stereochemical integrity.

Structural Confirmation:

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to each unique proton in the molecule. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of 7.20-7.50 ppm. The methine proton (CH-OH) and the methyl protons (CH₃) are particularly diagnostic. The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom, including the two hydroxyl-bearing carbons (C-1 and C-2), the methyl carbon, and the carbons of the two phenyl rings.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity. A COSY spectrum would show a correlation between the methine proton at C-2 and the protons of the adjacent methyl group, confirming the propane (B168953) backbone. An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in the molecule. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations over two or three bonds, further solidifying the structure by linking the aromatic protons to the quaternary C-1 carbon.

Interactive Table 1: Representative NMR Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (COSY, HMBC) |

| C1-OH | Variable (singlet) | - | HMBC to C1, C2 |

| C2-OH | Variable (singlet) | - | HMBC to C2, C1, C3 |

| H2 | ~4.2-4.4 (quartet) | ~75-77 | COSY to H3; HMBC to C1, C3, Phenyl C's |

| H3 (CH₃) | ~1.0-1.2 (doublet) | ~17-19 | COSY to H2; HMBC to C2, C1 |

| Phenyl H's | ~7.20-7.50 (multiplet) | ~125-145 | HMBC to C1 |

| C1 | - | ~78-80 | - |

| C2 | - | ~75-77 | - |

| C3 (CH₃) | - | ~17-19 | - |

| Phenyl C's | - | ~125-145 | - |

Note: Exact chemical shifts can vary based on solvent and concentration.

Enantiomeric Purity Assessment:

Determining the enantiomeric excess (ee) of a chiral compound like this compound by standard NMR is not possible because enantiomers are isochronous (resonate at the same frequency). To overcome this, chiral derivatizing agents (CDAs) are used to convert the pair of enantiomers into a mixture of diastereomers. researchgate.net These diastereomers have different physical properties and are no longer magnetically equivalent, resulting in separate, distinguishable signals in the NMR spectrum. nih.gov

A common and effective method involves reacting the diol with a chiral boric acid, such as (S)-(+)-N-acetylphenylglycineboronic acid or 2-formylphenylboronic acid in the presence of a chiral amine. nih.govnih.gov This reaction quantitatively forms stable diastereomeric cyclic boronic esters. nih.gov In the ¹H NMR spectrum of the resulting mixture, at least one set of corresponding protons in the two diastereomers will resonate at different chemical shifts (a phenomenon known as chemical shift non-equivalence, Δδ). nih.gov For example, the methine proton or a specific aromatic proton on the CDA might appear as two separate signals. The enantiomeric excess can be accurately calculated by integrating the areas of these resolved signals. researchgate.net The large chemical shift separation (ΔΔδ), which can be up to 0.39 ppm, allows for precise quantification. nih.gov

Structure-Stereoselectivity Relationships in Catalytic and Synthetic Applications

The utility of this compound in asymmetric synthesis stems directly from its well-defined three-dimensional structure. When used as a chiral auxiliary or as a ligand in a catalytic system, its stereochemistry dictates the spatial environment around the reactive center, thereby controlling the stereochemical outcome of a reaction. researchgate.netddugu.ac.in

The key structural features responsible for this stereochemical control are:

The C2 Stereocenter: The (S)-configuration at C2 establishes the absolute stereochemistry of the entire molecule.

Bulky Phenyl Groups: The two phenyl groups attached to C1 are sterically demanding. They create a "chiral pocket" or a biased steric environment. One face of a reacting substrate coordinated to the diol (or a catalyst containing the diol) will be effectively blocked by these phenyl groups.

The Hydroxyl Groups: The two hydroxyl groups act as coordination sites for metal centers (in catalysis) or as attachment points for substrates (when used as an auxiliary). Their fixed spatial relationship, dictated by the C1-C2 bond, orients the coordinated species in a predictable manner.

This combination of features forces an incoming reagent to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer or diastereomer of the product. researchgate.net This principle is fundamental to asymmetric catalysis and the use of chiral auxiliaries. ddugu.ac.innih.gov

For instance, in the diethylaluminum chloride-promoted Diels-Alder reaction, chiral acetals derived from chiral diols can serve as effective directors. sfu.ca A chiral acetal (B89532) formed between a dienophile and a diol like (1S,2S)-1,2-diphenylethane-1,2-diol (a close analog of the title compound) was shown to direct the cycloaddition with cyclopentadiene (B3395910) with high diastereoselectivity (91:9 diastereomeric ratio). sfu.ca The stereochemical outcome is rationalized by a model where the Lewis acid (Et₂AlCl) chelates to the acetal, creating a rigid, chiral complex that blocks one face of the dienophile from the approaching diene.

Interactive Table 2: Example of Structure-Stereoselectivity in an Asymmetric Reaction

| Reaction Type | Role of Chiral Diol | Proposed Mechanism of Stereocontrol | Typical Outcome |

| Asymmetric Allylation | Chiral Ligand | The diol forms a chiral complex with a Lewis acid (e.g., Ti(O-iPr)₄). The aldehyde substrate coordinates to this complex. The bulky phenyl groups of the diol block one face of the aldehyde, forcing the allylating agent to attack from the opposite, less hindered face. | High enantiomeric excess (ee) of the resulting homoallylic alcohol. |

| Diels-Alder Reaction | Chiral Auxiliary | The diol is converted into a chiral acetal with a dienophile. The resulting structure presents two diastereotopic faces to the incoming diene. The phenyl groups shield one face, leading to a selective cycloaddition on the exposed face. | High diastereomeric excess (de) of the cyclo-adduct. sfu.ca |

These examples demonstrate a clear relationship between the inherent structure of the chiral diol and the stereoselectivity it imparts on a chemical transformation, making it a valuable tool in modern asymmetric synthesis.

Future Directions and Emerging Research Avenues in 2s 1,1 Diphenylpropane 1,2 Diol Research

Development of Novel Synthetic Routes with Enhanced Atom Economy, Efficiency, and Enantioselectivity

The development of new synthetic methods for (2S)-1,1-Diphenylpropane-1,2-diol and related 1,2-diols is geared towards improving sustainability and efficiency. A key focus is on enhancing atom economy, which maximizes the incorporation of starting materials into the final product, thereby minimizing waste. Researchers are investigating biocatalytic and chemoenzymatic routes that offer high enantioselectivity under mild conditions. For instance, the use of enzyme cascades, combining the actions of multiple enzymes in a single pot, is a promising strategy.

| Strategy | Focus | Potential Advantages |

| Biocatalysis | Utilizing whole cells or isolated enzymes | High enantioselectivity, mild reaction conditions, reduced environmental impact. |

| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps | Leverages the strengths of both catalysis types for optimal efficiency and selectivity. |

| Tandem Reactions | Multiple bond-forming events in one operation | Reduced workup steps, increased overall yield, and improved time efficiency. |

These innovative approaches aim to provide more sustainable and cost-effective access to this compound and its analogues, paving the way for their broader application.

Exploration of New Catalytic Applications and Expansion of Reaction Scopes for the Diol Scaffold

While this compound has proven effective as a chiral ligand and auxiliary, there is considerable interest in expanding its catalytic applications. Research is underway to explore its potential in a wider range of asymmetric transformations beyond its current uses. This includes its application in novel carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental processes in organic synthesis. A recent study demonstrated the utility of carbocatalysts for the acetalization of 1,2-diols, showcasing the potential for developing new catalytic systems. mdpi.com

Furthermore, modifying the diol scaffold itself can lead to catalysts with altered reactivity and selectivity. By introducing different functional groups or altering the steric and electronic properties of the phenyl rings, researchers can fine-tune the catalyst's performance for specific reactions. This expansion of the reaction scope will undoubtedly uncover new synthetic possibilities.

Advanced Computational Modeling for De Novo Catalyst Design and Mechanistic Prediction

The synergy between computational chemistry and experimental work is revolutionizing catalyst design. mdpi.com Advanced computational modeling techniques, such as Density Functional Theory (DFT) and machine learning algorithms, are becoming indispensable tools for the de novo design of catalysts. researchgate.netnih.govrsc.orgmdpi.com These methods allow for the virtual screening of large libraries of potential catalyst structures, predicting their activity and selectivity before they are ever synthesized in the lab. researchgate.netnih.govrsc.org

For this compound, computational modeling can provide deep insights into the mechanism of catalysis. By simulating the transition states of reactions, researchers can understand the origins of enantioselectivity and identify key interactions between the catalyst, substrate, and reagents. This knowledge is crucial for the rational design of more efficient and selective catalysts based on the diphenylpropane-1,2-diol motif. Deep learning models, for example, are being developed to generate novel catalyst candidates and predict their binding energies with high accuracy. nih.govrsc.org

Integration with Continuous Flow Chemistry and Other Sustainable Methodologies

The principles of green chemistry are increasingly influencing the way chemical processes are developed. Integrating the synthesis and application of this compound with sustainable methodologies like continuous flow chemistry is a key area of future research. youtube.com Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and process optimization. youtube.com

By immobilizing catalysts derived from this compound onto solid supports, they can be incorporated into continuous flow reactors. This allows for catalyst recycling, reduces solvent usage, and simplifies product purification. The development of robust and recyclable catalytic systems based on this diol for use in flow chemistry represents a significant step towards more sustainable chemical manufacturing.

Design of Next-Generation Chiral Scaffolds Based on the Diphenylpropane-1,2-diol Motif for Broader Applications

The structural features of this compound that impart its chiral-directing ability can serve as a blueprint for the design of entirely new classes of chiral scaffolds. By systematically modifying the core structure, researchers aim to develop next-generation ligands and catalysts with broader applicability and enhanced performance.

This involves exploring variations in the aromatic rings, the substituents at the stereogenic centers, and the nature of the diol functionality itself. For example, replacing the phenyl groups with other aromatic or heteroaromatic systems could lead to catalysts with unique electronic and steric properties. The development of novel synthetic routes to access a diverse range of 1,2-diols will be crucial for this endeavor. researchgate.net The goal is to create a toolbox of chiral scaffolds that can be tailored to meet the specific demands of a wide array of asymmetric transformations, extending the legacy of the diphenylpropane-1,2-diol motif into new realms of chemical synthesis.

Q & A

Q. What synthetic methodologies are available for producing enantiopure (2S)-1,1-Diphenylpropane-1,2-diol?

The stereoselective synthesis of this compound can be achieved via enzymatic catalysis. Benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD) are key enzymes used in a two-step process to generate vicinal diols with high enantiomeric excess (de >98%). For example, LB-ADH (Lactobacillus brevis alcohol dehydrogenase) facilitates the reduction of intermediates to yield (1S,2S)- and (1S,2R)-configured diols, which can be adapted for synthesizing the (2S) isomer with appropriate substrate modifications .

Q. How can the stereochemical configuration of this compound be verified experimentally?

Chiral HPLC using a Chiralpak AD-H column with a mobile phase of n-hexane/2-propanol (90:10) is effective for resolving enantiomers. Retention times (e.g., 21.2 and 22.1 min for diastereomers) and optical rotation measurements ([α]D values) are critical for confirming stereochemistry. NMR analysis of proton coupling patterns (e.g., δ = 2.05 ppm for methylene protons) further supports structural validation .

Advanced Research Questions

Q. How does this compound interact with the SARS-CoV-2 spike glycoprotein?

Molecular docking studies reveal that this compound binds to the S protein’s ACE2-binding domain (Chain B), forming hydrogen bonds with residues Tyr347, Gln396, and Asn414, and hydrophobic interactions with Phe377 and Tyr403. LigPlot+ analyses (Fig. 8 in ) highlight these interactions in the open conformation of the spike protein. The compound’s diphenyl groups enhance binding stability, making it a candidate for inhibiting viral entry .

Q. Why does catalytic deoxydehydration (DODH) of aromatic diols like this compound yield benzaldehyde instead of olefins?

Mo-based catalysts (e.g., [Cp*MoO₂]₂O) favor oxidative cleavage over DODH pathways in aromatic diols due to the stability of the resulting benzaldehyde. This contrasts with aliphatic diols, where olefin formation dominates. Researchers should prioritize screening catalysts (e.g., Re complexes) or modifying reaction conditions (e.g., reductants, temperature) to suppress cleavage .

Q. How can contradictory binding affinity data for this compound across studies be resolved?

Discrepancies often arise from variations in protein conformations (open vs. closed spike states) or docking software parameters. To reconcile results:

- Validate binding using multiple computational tools (e.g., AutoDock, Schrödinger).

- Compare inhibition assays (e.g., SPR, fluorescence polarization) with in silico predictions.

- Cross-reference residue-specific interactions (e.g., Tyr393 vs. Gly394 participation) across studies .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Enzymatic resolution : Use lipases or esterases to hydrolyze undesired enantiomers.

- Chiral auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during synthesis.

- Crystallization-induced asymmetric transformation (CIAT) : Leverage solubility differences in diastereomeric salts .

Methodological Notes

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100+ ns trajectories to assess binding stability .

- Stereochemical Analysis : Combine X-ray crystallography with circular dichroism (CD) for unambiguous configuration assignment .

- Catalytic Screening : Employ high-throughput robotic platforms to test >50 catalyst/reductant combinations for DODH optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.